molecular formula C20H20Cl2N4O2 B11977573 N'~1~,N'~6~-bis[(E)-(4-chlorophenyl)methylidene]hexanedihydrazide

N'~1~,N'~6~-bis[(E)-(4-chlorophenyl)methylidene]hexanedihydrazide

Katalognummer: B11977573
Molekulargewicht: 419.3 g/mol
InChI-Schlüssel: JQDRYFONUTVJNC-RNIAWFEPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’~1~,N’~6~-bis[(E)-(4-chlorophenyl)methylidene]hexanedihydrazide is an organic compound characterized by the presence of two (E)-(4-chlorophenyl)methylidene groups attached to a hexanedihydrazide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~6~-bis[(E)-(4-chlorophenyl)methylidene]hexanedihydrazide typically involves the condensation reaction between hexanedihydrazide and (E)-(4-chlorobenzaldehyde). The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’~1~,N’~6~-bis[(E)-(4-chlorophenyl)methylidene]hexanedihydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N’~1~,N’~6~-bis[(E)-(4-chlorophenyl)methylidene]hexanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of N’~1~,N’~6~-bis[(E)-(4-chlorophenyl)methylidene]hexanedihydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can exhibit unique chemical and biological properties. In biological systems, the compound may interact with cellular components, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

N’~1~,N’~6~-bis[(E)-(4-chlorophenyl)methylidene]hexanedihydrazide can be compared with other similar compounds, such as:

  • N’~1~,N’~6~-bis[(E)-(4-hydroxyphenyl)methylidene]hexanedihydrazide
  • N’~1~,N’~6~-bis[(E)-(4-dimethylaminophenyl)methylidene]hexanedihydrazide

These compounds share a similar hexanedihydrazide backbone but differ in the substituents attached to the phenyl rings

Eigenschaften

Molekularformel

C20H20Cl2N4O2

Molekulargewicht

419.3 g/mol

IUPAC-Name

N,N'-bis[(E)-(4-chlorophenyl)methylideneamino]hexanediamide

InChI

InChI=1S/C20H20Cl2N4O2/c21-17-9-5-15(6-10-17)13-23-25-19(27)3-1-2-4-20(28)26-24-14-16-7-11-18(22)12-8-16/h5-14H,1-4H2,(H,25,27)(H,26,28)/b23-13+,24-14+

InChI-Schlüssel

JQDRYFONUTVJNC-RNIAWFEPSA-N

Isomerische SMILES

C1=CC(=CC=C1/C=N/NC(=O)CCCCC(=O)N/N=C/C2=CC=C(C=C2)Cl)Cl

Kanonische SMILES

C1=CC(=CC=C1C=NNC(=O)CCCCC(=O)NN=CC2=CC=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.